Product packaging for 8E,10Z-Dodecadien-1-ol(Cat. No.:)

8E,10Z-Dodecadien-1-ol

Cat. No.: B13363681
M. Wt: 182.30 g/mol
InChI Key: CSWBSLXBXRFNST-AWYLAFAOSA-N
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Description

8E,10Z-Dodecadien-1-ol (CAS Number: 33956-50-2) is a high-purity chemical compound with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . This specific stereoisomer is part of the dodecadienol family, where the precise geometric configuration (E at the 8-position, Z at the 10-position) is critical for its biological activity and research utility . As a specialist intermediate, its defined structure makes it valuable for advanced scientific studies. The primary research application of this compound is in the field of entomology and sustainable agriculture. It is studied for its role as a pheromone or pheromone analog for various insect species . Researchers utilize it in the development of behavioral disruptants and monitoring traps, which are key components of Integrated Pest Management (IPM) programs. Its mechanism of action is based on its high specificity, interfering with the natural chemical communication of target insects and thereby preventing mating and infestation without the use of broad-spectrum insecticides . Beyond its entomological applications, this dienol serves as a versatile building block in organic synthesis . Its structure, featuring a specific diene system and a terminal alcohol, allows chemists to employ it in the stereoselective synthesis of more complex molecules. This makes it a valuable intermediate for research in pharmaceuticals and specialty chemicals. The product is provided with comprehensive analytical data to ensure identity and purity. It is labeled with the appropriate GHS hazard codes and is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B13363681 8E,10Z-Dodecadien-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(8E,10Z)-dodeca-8,10-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2-,5-4+

InChI Key

CSWBSLXBXRFNST-AWYLAFAOSA-N

Isomeric SMILES

C/C=C\C=C\CCCCCCCO

Canonical SMILES

CC=CC=CCCCCCCCO

Origin of Product

United States

Stereochemical Considerations and Isomeric Landscape of Dodecadienols

Structural Isomerism: Delineation of (8E,10Z)-Dodecadien-1-ol from (8E,10E)-Dodecadien-1-ol (Codlemone) and Other Geometric Isomers

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around a double bond. For dodecadien-1-ols, which possess two double bonds, the potential for multiple geometric isomers exists. The designation (8E,10Z) refers to the specific configuration at the double bonds located at the 8th and 10th carbon positions of the twelve-carbon chain.

(8E,10E)-Dodecadien-1-ol, commonly known as codlemone, is the primary component of the sex pheromone of the codling moth, Cydia pomonella, a significant pest of pome fruits. libretexts.org The "(E,E)" designation indicates that for both the C8-C9 and C10-C11 double bonds, the higher priority substituents are on opposite sides of the double bond axis. In contrast, (8E,10Z)-Dodecadien-1-ol has an E configuration at the C8-C9 double bond and a Z configuration at the C10-C11 double bond, meaning the higher priority substituents are on the same side of the double bond axis at this position.

This seemingly subtle difference in the orientation of the molecule's "tail" has profound implications for its interaction with insect chemoreceptors. Besides these two, other possible geometric isomers include (8Z,10E)-Dodecadien-1-ol and (8Z,10Z)-Dodecadien-1-ol.

Isomer NameAbbreviationConfiguration at C8=C9Configuration at C10=C11Common Name
(8E,10E)-Dodecadien-1-olE,EE (trans)E (trans)Codlemone
(8E,10Z)-Dodecadien-1-olE,ZE (trans)Z (cis)
(8Z,10E)-Dodecadien-1-olZ,EZ (cis)E (trans)
(8Z,10Z)-Dodecadien-1-olZ,ZZ (cis)Z (cis)

Biological Specificity of Stereoisomers in Chemoreception and Behavioral Response

The olfactory systems of insects are highly attuned to the specific stereochemistry of pheromone components. This specificity is crucial for species recognition and successful mating. Research on the codling moth, Cydia pomonella, has provided significant insights into how different geometric isomers of dodecadien-1-ol elicit distinct behavioral and electrophysiological responses.

Electrophysiological studies, such as electroantennography (EAG) and single sensillum recordings (SSR), have demonstrated that the antennae of male codling moths are most sensitive to (8E,10E)-dodecadien-1-ol (codlemone). researchgate.netnih.gov However, the presence of other isomers can significantly modulate the moth's response.

Field and wind tunnel experiments have shown that while (8E,10E)-dodecadien-1-ol is a potent attractant, the addition of the (8E,10Z) isomer can decrease male landings on the odor source and reduce trap captures. sigmaaldrich.com Similarly, the (Z,Z) isomer has been found to have an antagonistic effect at higher concentrations. sigmaaldrich.com In contrast, the (Z,E) isomer has been observed in some studies to slightly increase the male flight response, although this effect was not always statistically significant in field captures. sigmaaldrich.com

These differential responses are due to the presence of specific olfactory receptor neurons (ORNs) on the male moth's antennae. Studies have identified ORNs that are most sensitive to codlemone, but these neurons also show a response to the other geometric isomers, albeit at a level comparable to a much lower dose of codlemone. nih.gov Interestingly, specific receptor neurons tuned exclusively to the (E,Z) or (Z,Z) isomers have not been found, suggesting that their inhibitory or antagonistic effects may be mediated through the primary codlemone receptor or other, more broadly tuned receptors. nih.gov Some research, however, suggests the possibility of specific receptors for the (Z,E) isomer, which could explain its slight attractive effect. nih.gov

IsomerBehavioral Effect on Male C. pomonellaElectrophysiological Response (Relative to Codlemone)
(8E,10E)-Dodecadien-1-ol (Codlemone)Strong AttractantHigh
(8E,10Z)-Dodecadien-1-olInhibitory/AntagonisticLower
(8Z,10E)-Dodecadien-1-olSlightly Attractive/SynergisticLower
(8Z,10Z)-Dodecadien-1-olAntagonisticLower

Isomerization Dynamics and Environmental Stability of Dodecadienol Isomers

The stability of pheromone isomers in the environment is a critical factor for their effectiveness in chemical communication and for their application in pest management strategies like mating disruption. The conjugated diene system present in dodecadienols is susceptible to isomerization, particularly when exposed to environmental factors such as ultraviolet (UV) light and thermal energy.

The behavioral effects of the isomerization of codlemone in dispenser materials used for mating disruption are a recognized consideration. sigmaaldrich.com This suggests that under field conditions, the isomeric purity of a pheromone lure can change over time, potentially leading to a decrease in its attractiveness or an increase in antagonistic effects due to the formation of inhibitory isomers.

Conjugated dienes can absorb UV light, which can lead to π - π* electronic transitions. libretexts.orglibretexts.org This excitation can lower the energy barrier for rotation around the double bonds, facilitating isomerization between E and Z configurations. The extent of this photoisomerization is dependent on factors such as the wavelength and intensity of the light, the presence of photosensitizers, and the specific molecular structure of the isomer.

Thermal degradation can also contribute to the loss of active pheromone and potentially lead to isomerization. The stability of each isomer can differ, with some being more prone to degradation or conversion to other forms under elevated temperatures. While specific quantitative data on the environmental stability and isomerization rates of (8E,10Z)-Dodecadien-1-ol and its isomers are not extensively detailed in the available literature, the general principles of organic photochemistry and thermal degradation apply.

Environmental FactorPotential Effect on Dodecadienol IsomersConsequence for Chemical Communication
UV RadiationPhotoisomerization (E/Z conversion), PhotodegradationAlteration of pheromone blend ratio, loss of active signal
TemperatureThermal degradation, potential for thermal isomerizationReduced concentration of active pheromone, formation of inactive or inhibitory byproducts
OxidationDegradation of the alcohol and diene functional groupsLoss of biological activity

Biosynthetic Pathways and Molecular Mechanisms of Pheromone Production

Enzymatic Transformations Leading to (8E,10Z)-Dodecadien-1-ol and Related Pheromones

The production of (8E,10Z)-Dodecadien-1-ol, also known as codlemone, from its fatty acid precursors is governed by a precise sequence of enzyme-catalyzed reactions. The pathway begins with the products of the fatty acid synthase (FAS) complex, which generates saturated fatty acids. researchgate.net

A key and unusual feature of codlemone biosynthesis is the direct desaturation of a 12-carbon fatty acid. nih.gov The central enzymatic player in this pathway is a bifunctional ∆9 desaturase, designated Cpo_CPRQ, which has been identified in C. pomonella. nih.gov This single enzyme is responsible for two consecutive and atypical desaturation steps:

First Desaturation : The enzyme first introduces a double bond at the ∆9 position of lauric acid (dodecanoic acid) with an E (trans) configuration, which is an uncommon geometry for this class of enzymes. researchgate.net

Second Desaturation : The same enzyme then acts on the resulting (E)-9-dodecenoic acid intermediate. Through a 1,4-desaturation mechanism, it removes hydrogen atoms from carbons 8 and 11. This reaction creates a second double bond at the ∆8 position and shifts the existing ∆9 bond to the ∆10 position, resulting in the characteristic (E,E)-8,10 conjugated diene system. researchgate.net

The final step in the biosynthesis is the reduction of the carboxyl group of the fatty acid precursor, (E,E)-8,10-dodecadienoic acid, to a primary alcohol. This conversion is catalyzed by a fatty-acyl reductase (FAR). researchgate.net FARs are a class of enzymes crucial in the final modification stages of many lepidopteran pheromones, converting fatty acyl-CoA precursors into their corresponding fatty alcohols. nih.gov

Table 1: Key Enzymes in (8E,10Z)-Dodecadien-1-ol Biosynthesis

Enzyme Abbreviation Function
Fatty Acid Synthase Complex FAS Synthesizes saturated fatty acid precursors like palmitic acid.
Bifunctional ∆9 Desaturase Cpo_CPRQ Catalyzes two sequential desaturation steps to form the conjugated diene system.
Fatty-Acyl Reductase FAR Reduces the final fatty acid precursor to the alcohol pheromone, codlemone.

Identification of Precursors and Metabolic Intermediates in Pheromone Glands

The biosynthetic pathway of (8E,10Z)-Dodecadien-1-ol originates from the fundamental building block of fatty acid synthesis, acetyl-CoA. The pathway proceeds through several key intermediates within the pheromone gland.

The process begins with the standard de novo synthesis of fatty acids. The enzyme acetyl-CoA carboxylase first catalyzes the formation of malonyl-CoA. The fatty acid synthase (FAS) complex then uses acetyl-CoA and malonyl-CoA to produce longer-chain saturated fatty acids, such as palmitic acid (a 16-carbon fatty acid). researchgate.net In the codling moth, this C16 acyl is then subjected to two cycles of controlled chain-shortening through β-oxidation to yield the crucial 12-carbon precursor, lauric acid (dodecanoic acid). researchgate.net

Once lauric acid is formed, it enters the terminal, pheromone-specific part of the pathway:

Lauric Acid (Dodecanoic Acid) : The C12 saturated fatty acid that serves as the direct substrate for the specialized desaturase enzyme. nih.gov

(E)-9-Dodecenoic Acid : This monounsaturated fatty acid is the product of the first desaturation step and a key metabolic intermediate. Its presence has been confirmed in the pheromone glands of C. pomonella females. nih.gov

(E,E)-8,10-Dodecadienoic Acid : The immediate fatty acid precursor to codlemone, formed after the second desaturation step, which creates the conjugated double bond system. nih.gov This molecule is then reduced to the final pheromone.

Metabolic engineering studies in the oilseed crop Camelina sativa have successfully replicated this pathway, utilizing a thioesterase to increase the availability of the lauric acid precursor and expressing the C. pomonella bifunctional desaturase to produce (E)-9-dodecenoic acid and (E,E)-8,10-dodecadienoic acid. nih.govresearchgate.net These studies confirm the identity of these central precursors and intermediates.

Table 2: Precursors and Intermediates in the Biosynthesis of (8E,10Z)-Dodecadien-1-ol

Compound Carbon Chain Description
Acetyl-CoA C2 Primary building block for fatty acid synthesis.
Palmitic Acid C16 Initial product of the fatty acid synthase complex.
Lauric Acid (Dodecanoic Acid) C12 Key precursor produced by chain-shortening of palmitic acid; substrate for desaturation.
(E)-9-Dodecenoic Acid C12:1 Intermediate formed after the first desaturation step by Cpo_CPRQ.
(E,E)-8,10-Dodecadienoic Acid C12:2 Immediate precursor to the final pheromone, containing the conjugated diene system.

Advanced Synthetic Methodologies for 8e,10z Dodecadien 1 Ol and Analogues

Stereoselective Synthesis Strategies

The critical challenge in synthesizing (8E,10Z)-dodecadien-1-ol lies in the stereoselective formation of the E/Z geometry of the conjugated double bonds. Various classical and modern synthetic reactions have been adapted to meet this challenge, providing routes to the target molecule and its analogues.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- or nickel-catalyzed methods. youtube.com Simple iron salts, such as ferric chloride (FeCl₃) or iron(III) acetylacetonate (B107027) [Fe(acac)₃], can effectively catalyze the coupling of Grignard reagents or organomanganese species with organic halides and sulfonates. epa.govmdpi.com These reactions are noted for their high efficiency and tolerance of various functional groups, proceeding under mild conditions. epa.gov For instance, iron catalysts have been shown to facilitate the cross-coupling of alkyl Grignards with aryl tosylates and sulfamates. nih.gov The mechanism is thought to involve an "inorganic Grignard reagent" with a formal composition of [Fe(MgX)₂]. epa.gov The low toxicity and abundance of iron make it an attractive catalyst for large-scale synthesis. nih.gov

Table 1: Comparison of Iron Catalysts in a Cross-Coupling Reaction

Catalyst Yield of E-isomer (%)
FeBr₂ 42
FeCl₃ 54-64
FeBr₃ 54-64
FeCl₂ 54-64
Fe(acac)₂ 67
Fe(acac)₃ 79

This table is illustrative, based on data for a model iron-catalyzed cross-coupling of a bis-(aryl)manganese reagent with an alkenyl iodide, demonstrating the effectiveness of different iron salts. mdpi.com

The Wittig reaction, introduced in 1953, and its subsequent modifications are cornerstone methods for olefin synthesis. harvard.edu The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wikipedia.org These carbanions are more nucleophilic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. harvard.edu A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org Furthermore, the dialkylphosphate salt byproduct is water-soluble and easily removed, simplifying purification. harvard.eduorganic-chemistry.org

For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction is employed. This variation uses phosphonates with electron-withdrawing groups, such as trifluoroethyl, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). These conditions can lead to almost exclusively the Z-alkene product. wikipedia.org

The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds, typically involving the palladium- and copper-co-catalyzed reaction of a vinyl or aryl halide with a terminal alkyne. nih.govresearchgate.net This reaction is instrumental in building the carbon skeleton required for dodecadienols. A common strategy involves coupling a vinyl halide with a terminal alkyne, followed by the selective reduction of the resulting enyne to the desired diene. researchgate.net

Selective hydrogenation of the triple bond in the enyne intermediate is critical for establishing the correct stereochemistry of the second double bond. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is frequently used for the syn-hydrogenation of alkynes to produce cis-(Z)-alkenes.

Grignard reagents (RMgX) are versatile nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com They are prepared by reacting an alkyl or alkenyl halide with magnesium metal. masterorganicchemistry.com In the synthesis of dodecadienol precursors, Grignard reagents are employed in two main capacities: as nucleophiles in addition reactions and as coupling partners. They readily add to electrophiles like aldehydes, ketones, and epoxides to extend carbon chains. masterorganicchemistry.comorganic-chemistry.org

In coupling reactions, often catalyzed by transition metals like copper or iron, Grignard reagents can be used to connect two different fragments. For example, a patent describes a method for preparing (8E,10E)-dodecadien-1-ol where a Grignard reagent derived from chlorohexyloxy trimethylsilane (B1584522) is coupled with (2E, 4E)-2,4-hexadiene-1-ol acetate (B1210297) in the presence of a Li₂CuCl₄ catalyst. google.com

Challenges and Innovations in Scalable and Sustainable Pheromone Production

The widespread adoption of pheromones in agriculture is hindered by several challenges, primarily the high cost of production. battelle.orgexponent.com Traditional chemical synthesis often involves multi-step processes that are complex and expensive, limiting their use mainly to high-value crops. agropages.comopenaccessgovernment.org

Table 2: Key Challenges in Pheromone Production

Challenge Description
High Production Cost Complex multi-step chemical syntheses are expensive, limiting affordability for large-scale agriculture. exponent.comopenaccessgovernment.org
Stereochemical Complexity Achieving the correct isomeric purity is crucial for biological activity but synthetically challenging.
Environmental Impact Traditional chemical synthesis can generate significant waste and use harsh reagents.

| Regulatory Hurdles | Gaining regulatory approval for new production methods and formulations can be a major challenge. exponent.com |

To address these challenges, significant innovations are underway, particularly in the realm of biotechnology. earlham.ac.uk Fermentation processes using engineered yeast or bacteria offer a promising route to produce pheromones more cheaply and sustainably. agropages.comthepestreport.com Companies are developing yeast fermentation platforms that can make pheromones at a cost competitive with conventional insecticides, potentially opening up their use in large row crops. openaccessgovernment.orgresearchgate.net This biological manufacturing can be combined with chemical processing to produce the final active compounds. researchgate.net Another approach involves engineering plants to produce pheromone compounds or their immediate precursors. earlham.ac.ukainia.com

Beyond production, innovations in delivery systems are also crucial for sustainability. The development of controlled-release dispensers, such as those based on mesoporous silica, extends the life of the lure in the field, reducing the total amount of pheromone needed and minimizing waste. thepestreport.com Furthermore, the integration of smart traps with artificial intelligence and remote sensor networks allows for real-time pest monitoring, enabling more precise and timely interventions. thepestreport.com

Design and Synthesis of Functional Analogs: Halogenated and Fluorinated Derivatives

The modification of the (8E,10Z)-dodecadien-1-ol structure through the introduction of halogen atoms, particularly fluorine, represents a key strategy in the development of parapheromones. cnr.it These synthetic analogues, while not naturally occurring, are designed to interact with the insect's olfactory system to elicit, enhance, or disrupt the natural behavioral response. cnr.it The rationale behind introducing halogens is multifaceted; these atoms can alter the molecule's volatility, conformational preferences, and electronic properties, potentially leading to stronger interactions with pheromone receptors or, conversely, acting as potent antagonists. cnr.it Research into halogenated analogues aims to develop more effective and stable agents for pest management and to probe the structure-activity relationships of pheromone bioreceptors. cnr.itresearchgate.net

Halogenated Derivatives

The synthesis of halogenated analogues of dodecadienols, such as the closely related codling moth pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), has been undertaken to explore their potential as enhanced attractants or disruptants. researchgate.net The introduction of a chlorine atom, for instance, has been shown to yield analogues with increased biological activity compared to the parent pheromone. researchgate.net

The strategic placement of halogen atoms is crucial and is guided by an understanding of the pheromone's biosynthetic pathways and its interaction with target receptors. Synthetic methodologies often involve multi-step processes where a halogen is incorporated into a key intermediate before the final conjugated diene system is constructed. These syntheses can leverage cross-coupling reactions to build the carbon skeleton. nih.gov

Research findings indicate that specific halogenated analogues can be more attractive to male moths than the natural pheromone. researchgate.net Electrophysiological studies, such as electroantennogram (EAG) recordings, combined with single sensillum recordings, have demonstrated that these halogenated compounds are detected by the same receptor neurons as the natural pheromone. researchgate.net Field trapping experiments are the ultimate test of efficacy, and in the case of codlemone analogues, a chlorinated version demonstrated superior performance in attracting male codling moths. researchgate.net

Table 1: Research Findings on Halogenated Codlemone Analogues

Compound NameModificationKey Research Finding
Cl-codlemoneChlorine substitutionMore attractive to male codling moths than the natural codlemone in field trapping studies. researchgate.net

Fluorinated Derivatives

Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—make it a particularly interesting element for modifying bioactive molecules like pheromones. cnr.it The introduction of fluorine can significantly impact a molecule's metabolic stability and binding affinity. cnr.itnih.gov In the context of pheromone analogues, fluorination can lead to compounds that act as super-agonists or antagonists, providing valuable tools for pest control and for studying the intricate mechanisms of insect chemoreception. cnr.it

The synthesis of fluorinated pheromones is a specialized area of organic chemistry. dntb.gov.ua Methodologies may involve the use of fluorinating agents to introduce fluorine atoms at specific positions on the carbon chain of a synthetic precursor. nih.govscilit.com Chemoenzymatic strategies have also been developed to incorporate fluorine into complex organic molecules, offering a high degree of selectivity. nih.govscilit.com

Studies on fluorinated analogues of codlemone have shown promising results. For example, an analogue with fluorine atoms substituted at the 10 and 11 positions was found to be a more potent attractant for male codling moths than the natural pheromone itself. researchgate.net This suggests that the fluorine substitutions enhance the interaction with the moth's olfactory receptors. researchgate.net Such findings underscore the potential of fluorinated parapheromones as highly effective and specific tools for insect monitoring and control. cnr.it

Table 2: Research Findings on Fluorinated Codlemone Analogues

Compound NameModificationKey Research Finding
F(10,11)-codlemoneFluorine substitution at C10 and C11More attractive to male codling moths than the natural codlemone in field trapping studies. researchgate.net

Neuroethological and Mechanistic Studies of Pheromone Perception in Target Organisms

Peripheral Chemoreception Mechanisms

The initial detection of (8E,10Z)-dodecadien-1-ol occurs at the periphery, within the antennae of the insect. This process involves a sophisticated interplay of specialized sensory structures and receptor proteins.

Electroantennogram (EAG) Analyses of Pheromone Responsiveness

Electroantennography (EAG) is a technique that measures the summed electrical potential from the entire antenna in response to an odorant stimulus, providing a broad overview of its olfactory sensitivity. cnr.it Studies on Cydia pomonella have consistently demonstrated that the antennae of male moths exhibit a significant dose-dependent response to (8E,10Z)-dodecadien-1-ol. This indicates a high sensitivity of the antennal olfactory sensory neurons (OSNs) to this compound. EAG analyses have been instrumental in screening the activity of various pheromone components and their analogues, revealing the specificity of the antennal response. For instance, while the primary pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), elicits the strongest EAG response in codling moths, the (8E,10Z) isomer also generates significant antennal activity. nih.gov This suggests the presence of receptor systems capable of detecting this specific geometric isomer.

Single Sensillum Recordings (SSR) for Receptor Neuron Specificity

To dissect the responses of individual olfactory sensory neurons, the single sensillum recording (SSR) technique is employed. wikipedia.orgnih.gov This method allows researchers to pinpoint the specific neurons within a single sensory hair (sensillum) that are tuned to particular compounds. SSR studies have revealed that specialized OSNs within the long sensilla trichodea on the male codling moth antenna are highly sensitive and specific to components of the sex pheromone blend. Recordings have shown that distinct populations of neurons respond to different pheromone components, including (8E,10Z)-dodecadien-1-ol. slu.se This neuronal specificity is a fundamental aspect of how the olfactory system can differentiate between closely related molecules and encode the precise ratio of components in a pheromone blend. For example, research has demonstrated that specific olfactory receptor neurons respond to (8E,10Z)-dodecadien-1-ol, providing the neural basis for its perception. nih.gov

Central Nervous System Processing of Pheromonal Signals

Upon detection by peripheral neurons, information about (8E,10Z)-dodecadien-1-ol and other pheromone components is relayed to the antennal lobe (AL), the primary olfactory center in the insect brain. biologists.combiologists.com In male moths, pheromonal information is typically processed in a specialized, male-specific region of the AL called the macroglomerular complex (MGC). slu.sebiologists.combiologists.com The AL is organized into distinct spherical structures called glomeruli, which are functional units for processing odor information. nih.govresearchgate.net

Intracellular recordings from projection neurons (PNs), the output neurons of the AL, have revealed complex patterns of activation in response to pheromone components. biologists.comnih.govresearchgate.net Studies in Cydia pomonella have shown that while there is a general separation of pathways for pheromones and general odorants, there is also a significant level of interaction. biologists.combiologists.com Neurons in the AL of male codling moths respond to both pheromone components and plant volatiles, and the responses to blends can be synergistic or inhibitory. biologists.combiologists.comresearchgate.net This integration of information at the level of the AL is critical for modulating the behavioral response in a complex olfactory environment. For instance, the response to the main pheromone component can be enhanced or suppressed by the presence of other compounds, including (8E,10Z)-dodecadien-1-ol and plant-derived synergists. biologists.comresearchgate.net

Behavioral Responses to (8E,10Z)-Dodecadien-1-ol and Multi-Component Pheromone Blends

The ultimate output of pheromone perception is a behavioral response, typically leading to mate location. The behavioral response of male moths to (8E,10Z)-dodecadien-1-ol is highly dependent on its presence within a blend of other pheromone components. While it is a component of the natural pheromone, its role can be complex, sometimes acting as a synergist and in other contexts, or at different ratios, as an antagonist.

Ecological Roles and Inter Species Chemical Communication

Role in Intra-specific Mate Location and Reproductive Signaling

(8E,10Z)-Dodecadien-1-ol is a known inhibitor of attraction for the codling moth, Cydia pomonella. google.com While the primary sex pheromone of the codling moth is the (E,E) isomer, (E,E)-8,10-dodecadien-1-ol (also known as codlemone), the presence and specific ratio of other isomers, including (8E,10Z)-dodecadien-1-ol, are critical for precise species recognition and successful mating. nih.govmdpi.comresearchgate.netresearchgate.net

The pheromone blend released by female moths is often a complex mixture of compounds. mdpi.com This blend, including minor components, serves as a specific signature that allows males to locate and identify females of their own species, even in the presence of other closely related species. diva-portal.org The specificity of the male's response is tuned to the precise ratio of these components in the blend. diva-portal.org Any deviation from this species-specific ratio can inhibit the male's attraction, ensuring that mating occurs only between conspecific individuals. researchgate.net

Research has shown that while codlemone is the major attractant for codling moth males, the addition of other isomers can modulate their behavior. nih.govnih.govresearchgate.net For instance, certain isomers can act as antagonists, reducing the attractiveness of the primary pheromone when present in incorrect proportions. researchgate.net This intricate chemical signaling system underscores the importance of the complete pheromone profile in mediating reproductive behavior.

Influence on Population Dynamics and Dispersal Patterns

Pheromones, including isomers of dodecadien-1-ol, are instrumental in shaping the population dynamics and dispersal of insect species. By mediating mate finding, these chemical signals directly influence reproductive success and, consequently, population growth and density. entsocnsw.org.au The effective range of a pheromone plume can determine the spatial distribution of individuals within a habitat.

The use of synthetic pheromones in pest management strategies, such as mating disruption, highlights their impact on population dynamics. diva-portal.orgentsocnsw.org.au Mating disruption involves permeating an area with a synthetic pheromone, which confuses males and prevents them from locating females, thereby reducing mating and suppressing the pest population. entsocnsw.org.au The effectiveness of such strategies can be influenced by the migration of mated females from untreated areas, demonstrating how pheromone-mediated behavior can interact with dispersal patterns. entsocnsw.org.au

Pheromone-Mediated Reproductive Isolation in Sympatric Species

In ecosystems where multiple closely related species (sympatric species) coexist, pheromones play a critical role in maintaining reproductive isolation. diva-portal.org This is achieved through species-specific pheromone blends. Each species evolves a unique chemical signature that is recognized only by its own members. diva-portal.org

For example, the Oriental fruit moth, Grapholita molesta, and the codling moth, Cydia pomonella, are both significant pests in fruit orchards and can occur in the same locations. cambridge.orgtdx.cat While the primary pheromone component of G. molesta is a blend of (Z)-8-dodecenyl acetate (B1210297), (E)-8-dodecenyl acetate, and (Z)-8-dodecenol, the codling moth utilizes codlemone. cambridge.orgtdx.cat The presence of (8E,10Z)-dodecadien-1-ol as a behavioral antagonist for the codling moth helps to ensure that males are not cross-attracted to the pheromones of other species. google.com This chemical specificity is a key mechanism preventing hybridization and maintaining the genetic integrity of each species. diva-portal.orgscience.gov

Similarly, other tortricid moths that utilize isomers of 8,10-dodecadien-1-ol as part of their pheromone blend demonstrate a high degree of specificity, with most species being attracted to only a single isomer rather than a blend, further illustrating the role of these compounds in reproductive isolation. researchgate.net

Interactions with Host Plant Volatiles and Kairomonal Cues

The response of insects to sex pheromones does not occur in a vacuum; it is often influenced by chemical cues from the surrounding environment, particularly from host plants. These plant-emitted volatile organic compounds can act as kairomones, which are chemical signals that benefit the receiver but not the emitter.

In the case of the codling moth, host plant volatiles have been shown to synergize the male's response to the female's sex pheromone. biologists.comthegoodscentscompany.com This means that the presence of certain plant odors can enhance the attractiveness of the pheromone, guiding males more effectively to calling females located on or near a suitable host plant. biologists.comresearchgate.net This interaction suggests a close integration of the sensory pathways for detecting both social (pheromonal) and environmental (plant-based) olfactory signals. biologists.com

For instance, research on the codling moth has demonstrated that the combination of codlemone with certain pear-derived esters can increase the capture of male moths in traps. thegoodscentscompany.com This indicates that males use both the specific pheromone signal and general host cues to locate potential mates, a strategy that likely increases their chances of finding a female in a location suitable for oviposition and larval development. researchgate.nettdx.cat The interplay between pheromones and plant volatiles is a complex area of chemical ecology, revealing how insects integrate multiple chemical inputs to make crucial behavioral decisions. researchgate.net

Analytical Characterization and Detection Methods for Dodecadienols

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile organic compounds like dodecadienols. In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of a long, thin capillary column in the gas chromatograph (GC). As each separated component exits the column, it enters the mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's fragment ions, allows for its definitive identification.

In the context of dodecadienol analysis, GC-MS is instrumental in confirming the presence of these compounds in complex mixtures, such as extracts from insect pheromone glands. researchgate.net For instance, the analysis of female codling moth (Cydia pomonella) pheromone gland extracts using GC-MS has been used to identify not only the main pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), but also other minor components. researchgate.net The mass spectrum of codlemone exhibits characteristic fragmentation patterns that aid in its identification. zhishangchemical.com Computer-aided searches of mass spectral libraries can further assist in matching the experimental data with known compounds. zhishangchemical.com

Table 1: Key GC-MS Parameters for Dodecadienol Analysis

Parameter Typical Value/Condition Purpose
Column Type Capillary column (e.g., FFAP, DB-Waxter) Separation of isomers
Carrier Gas Helium Inert gas to carry sample through the column
Injection Mode Splitless or split Depends on sample concentration
Temperature Program Ramped temperature increase Optimal separation of components
Ionization Method Electron Ionization (EI) Creates reproducible fragmentation patterns

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight | Separates ions based on mass-to-charge ratio |

Coupled Gas Chromatography-Electroantennogram Detection (GC-EAD) for Bioactive Component Screening

While GC-MS identifies the chemical composition of a sample, coupled gas chromatography-electroantennogram detection (GC-EAD) is a powerful bioassay used to determine which of these compounds are biologically active. In a GC-EAD system, the effluent from the GC column is split into two paths. One path leads to a standard detector, like a flame ionization detector (FID), while the other is directed over an insect's antenna. The antenna's electrical response (the electroantennogram or EAG) to each compound is recorded simultaneously with the FID signal. A peak in the EAG trace that coincides with a peak in the FID trace indicates that the corresponding compound is perceived by the insect's olfactory system.

This technique has been pivotal in identifying the active pheromone components for numerous insect species, including the codling moth. researchgate.netpurdue.edu GC-EAD analyses using male codling moth antennae have confirmed that (E,E)-8,10-dodecadienol is the primary component that elicits a strong antennal response. purdue.edu Furthermore, this method has been used to screen for other behaviorally active compounds in host plant volatiles that might act as synergists or antagonists to the main pheromone. nih.govudl.cat For example, studies have shown that female codling moth antennae also respond to codlemone, as well as to other compounds like dodecanol (B89629) and tetradecanol. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules, including the stereochemistry of the double bonds in dodecadienols. This non-destructive technique relies on the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, scientists can deduce the connectivity of atoms and their spatial arrangement.

For dodecadienols, NMR is crucial for distinguishing between the different geometrical isomers (E/Z or trans/cis) of the conjugated double bonds. tandfonline.comtandfonline.com The chemical shifts of the olefinic and allylic carbons and protons are particularly sensitive to the geometry of the double bonds. tandfonline.comtandfonline.com For example, systematic ¹³C NMR analyses of various dodecadien-1-ol isomers have established empirical rules that relate chemical shifts to the E/Z configuration. tandfonline.comtandfonline.com These detailed structural insights are critical because different isomers can have vastly different biological activities, ranging from attraction to inhibition. nih.gov

Table 2: Representative ¹³C NMR Chemical Shift Ranges (ppm) for Dodecadien-1-ol Isomers in CDCl₃

Carbon Position (E,E)-isomer (E,Z)-isomer (Z,E)-isomer (Z,Z)-isomer
Olefinic Carbons ~129-135 ~124-132 ~125-133 ~128-131
Allylic Carbons ~32-33 ~27-33 ~27-33 ~27-32

Note: Exact chemical shifts can vary depending on the specific isomer and experimental conditions. tandfonline.comtandfonline.com

Advanced Chromatographic and Spectroscopic Techniques for Purity and Isomeric Analysis

Ensuring the purity and correct isomeric composition of synthetic pheromones is paramount for their effective use. In addition to GC-MS and NMR, other advanced chromatographic techniques are employed for this purpose. High-performance liquid chromatography (HPLC), particularly on columns impregnated with silver nitrate, can effectively separate geometrical isomers of dodecadienols. tandfonline.com The differential interaction of the silver ions with the π-electrons of the double bonds allows for the separation of E and Z isomers.

Capillary gas chromatography using polar stationary phases is also highly effective for separating dodecadienol isomers. tandfonline.com The choice of the stationary phase is critical for achieving the desired separation. Furthermore, techniques such as Fourier-transform infrared (FT-IR) spectroscopy can provide additional information about the functional groups and double bond configurations present in the molecule. The combination of these analytical methods provides a comprehensive characterization of dodecadienols, ensuring the quality and efficacy of these important semiochemicals.

Applications in Environmentally Sustainable Agricultural Pest Management

Integration of Pheromone-Based Strategies within Integrated Pest Management (IPM) Frameworks

Integrated Pest Management (IPM) is a holistic approach that combines various pest control methods to manage pest populations below economically damaging levels, while minimizing risks to human health and the environment. nih.govclemson.edufao.org Pheromone-based strategies utilizing (8E,10Z)-dodecadien-1-ol are a cornerstone of modern IPM programs for pome fruit orchards. nih.govnih.gov

The integration of this pheromone into IPM is multifaceted. It is not typically used as a standalone solution but rather in concert with other tactics. These can include:

Biological Control: Protecting and augmenting populations of natural enemies of the codling moth. invest-alliance.eu

Cultural Practices: Orchard sanitation, such as the removal of fallen fruit and debris, to reduce overwintering sites for the pest. clemson.edu

Targeted Insecticide Applications: When necessary, using selective insecticides that have minimal impact on non-target organisms. nih.gov

This integrated approach allows for a significant reduction in the reliance on broad-spectrum insecticides, which can harm beneficial insects, lead to secondary pest outbreaks, and contribute to environmental contamination. nih.govinvest-alliance.eu The success of IPM programs that incorporate (8E,10Z)-dodecadien-1-ol has been demonstrated in numerous fruit-growing regions worldwide, leading to a substantial decrease in insecticide use. nih.gov

Utilization of (8E,10Z)-Dodecadien-1-ol for Pest Monitoring and Early Detection Systems

A fundamental principle of IPM is the monitoring of pest populations to inform control decisions. diva-portal.org Pheromone traps baited with synthetic (8E,10Z)-dodecadien-1-ol are a highly effective and widely used tool for the early detection and monitoring of codling moth populations. nih.govdiva-portal.org

These traps work by luring male moths to a sticky surface. By regularly checking the number of captured moths, growers can:

Determine the Presence of the Pest: Early detection allows for timely intervention before populations reach damaging levels.

Establish Biofix: The date of the first consistent moth capture helps to accurately time subsequent control measures based on degree-day models.

Estimate Pest Density: Trap counts can provide an indication of the relative size of the moth population, helping to assess the risk of crop damage. diva-portal.org

Evaluate the Efficacy of Control Measures: A decline in trap captures following a treatment can indicate its success.

The data gathered from these monitoring systems are crucial for making informed decisions about when and if to apply control measures, preventing unnecessary pesticide applications. diva-portal.org

Mating Disruption Technologies for Population Suppression

Mating disruption is a powerful technique that uses synthetic pheromones to prevent male insects from locating females, thereby disrupting their reproductive cycle. researchgate.netvt.edu In the case of the codling moth, dispensers releasing a continuous, high concentration of (8E,10Z)-dodecadien-1-ol are placed throughout an orchard. researchgate.netusu.edu This saturates the air with the pheromone, making it nearly impossible for male moths to follow the natural pheromone plumes released by individual females. vt.edu

Several types of dispensers are commercially available, including hand-applied reservoir dispensers and aerosol emitters, which release the pheromone over an extended period. usu.edunih.gov The effectiveness of mating disruption is influenced by several factors, including:

Orchard Size and Shape: Larger, more uniformly shaped orchards tend to have better results. vt.edu

Pest Population Density: Mating disruption is most effective when initial pest populations are low to moderate. vt.edu

Proximity to Untreated Areas: Immigration of mated females from nearby untreated orchards can reduce the efficacy of the technique. vt.edu

Successful mating disruption can significantly reduce codling moth populations and subsequent crop damage, often eliminating the need for insecticide sprays specifically targeting this pest. vt.eduresearchgate.net

Attract-and-Kill Methodologies and Their Efficacy

The "attract-and-kill" or "attracticide" strategy combines the attractive properties of semiochemicals with a killing agent, typically an insecticide. diva-portal.orgopenagrar.de For codling moth control, this involves using lures containing (8E,10Z)-dodecadien-1-ol to draw male moths to a device or bait station that is treated with an insecticide. ubbcluj.ro

This method offers several advantages over broadcast insecticide sprays:

Increased Target Specificity: The insecticide is primarily encountered by the target pest, minimizing harm to non-target organisms. annualreviews.org

Management of Insecticide Resistance: By using a different mode of action than conventional sprays, attract-and-kill can be a valuable tool in resistance management strategies. thegoodscentscompany.com

Research has shown that attract-and-kill systems can be highly effective in reducing codling moth populations and fruit damage, particularly when integrated with other IPM tactics. openagrar.deubbcluj.ro

Future Research Trajectories and Emerging Innovations in Dodecadienol Research

Development of Novel Pheromone Analogs with Enhanced Biological Activity and Persistence

The synthesis of novel analogs of (8E,10Z)-dodecadien-1-ol represents a promising frontier for improving pest control. The primary goals of developing these analogs are to increase their biological activity, enhance their stability in the field, and potentially reduce production costs. By modifying the core structure of the natural pheromone, researchers can fine-tune its properties to create more potent and persistent lures or mating disruptants.

One area of exploration involves the introduction of halogen atoms into the pheromone structure. For instance, studies on halogenated analogs of codlemone, a related dodecadienol, have shown that certain modifications can lead to compounds with increased attraction to male moths compared to the natural pheromone. These analogs are designed to interact more effectively with the insect's olfactory receptors.

Another approach focuses on altering the carbon chain length or the position and geometry of the double bonds. These subtle changes can have a significant impact on the molecule's volatility and its binding affinity to receptor proteins in the insect's antennae. The development of such analogs often involves a combination of chemical synthesis and rigorous biological assays to screen for enhanced activity. The ultimate aim is to identify compounds that are not only more effective but also more resistant to environmental degradation from factors like UV light and oxidation, thereby extending their field longevity.

Elucidation of Complex Pheromone Synergisms and Antagonisms

The behavioral response of insects to pheromones is rarely a simple reaction to a single compound. In many cases, the natural pheromone is a blend of several components that act in concert to elicit a specific behavior. The interplay between these components can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one compound inhibits the activity of another. Understanding these complex interactions is crucial for developing highly effective pest management strategies.

For the codling moth, whose pheromone includes (8E,10Z)-dodecadien-1-ol, researchers have identified several synergistic compounds that enhance the attraction of male moths. For example, the addition of pear ester and acetic acid to codlemone-baited traps has been shown to increase the capture rate of both male and female codling moths. researchgate.netfrontiersin.org Dodecanol (B89629) and codlemone acetate (B1210297), when present in proportions similar to those found in the female gland, also act as synergists. researchgate.net

Conversely, the same compounds can become antagonistic at different concentrations. For instance, larger amounts of codlemone acetate can inhibit the attraction of male moths to codlemone. researchgate.net The elucidation of these intricate relationships requires detailed chemical analysis of natural pheromone glands, followed by systematic behavioral assays in both laboratory and field settings. Future research will likely focus on identifying novel synergists and understanding the neural mechanisms underlying the perception of these complex chemical blends. This knowledge will enable the formulation of more precise and effective lures and mating disruption products.

Design of Advanced Pheromone Delivery Systems and Controlled-Release Formulations

The successful application of (8E,10Z)-dodecadien-1-ol in pest management is highly dependent on the technology used for its delivery. Advanced delivery systems are being designed to ensure the controlled and sustained release of the pheromone over an extended period, maximizing its effectiveness while minimizing the need for frequent reapplication.

Innovations in this area include the development of meso-emitters and sprayable microencapsulated formulations. bohrium.com Meso-emitters are dispensers that can be strategically placed in an orchard to release the pheromone at a consistent rate. Sprayable formulations, on the other hand, offer the advantage of easier and more uniform application over large areas. bohrium.com

A particularly promising area of research is the use of nanotechnology to create novel delivery systems. hexapoda.in Nanogels and other nanocontainers can encapsulate the pheromone, protecting it from environmental degradation and allowing for a very precise and controlled release. hexapoda.inscispace.comiipseries.org These nano-based systems can improve the stability and longevity of the pheromone in the field, leading to more effective and economically viable pest control. hexapoda.inbanglajol.info Future research will focus on optimizing the composition and structure of these delivery systems to achieve specific release profiles tailored to the biology of the target pest and the environmental conditions of the application site.

Delivery SystemDescriptionKey Advantages
Meso-emitters Dispensers that release pheromones at a controlled rate.Long-lasting, targeted application.
Microencapsulation Pheromones are enclosed in microscopic capsules.Sprayable, improved stability, controlled release. bohrium.com
Nanogels Cross-linked polymer networks that can hold and release pheromones.High stability, protection from degradation, sustained release. hexapoda.inscispace.comiipseries.org
Nanocontainers Nano-sized carriers for targeted delivery.Precise release, protection of the active ingredient. hexapoda.in

Genetic Engineering and Biotechnological Approaches for Pheromone Production

Traditionally, insect pheromones have been produced through chemical synthesis, which can be a complex and expensive process. Genetic engineering and biotechnology offer promising alternatives for the sustainable and cost-effective production of (8E,10Z)-dodecadien-1-ol and other pheromones. These approaches involve harnessing the metabolic machinery of microorganisms or plants to produce these valuable compounds.

One of the most explored avenues is the metabolic engineering of yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.orgnih.govnih.govresearchgate.netengconfintl.org By introducing and optimizing the genes responsible for the biosynthesis of fatty acids, the precursors to many insect pheromones, scientists can program these yeasts to produce specific pheromone components. frontiersin.orgnih.govnih.govresearchgate.netengconfintl.org This involves manipulating the fatty acid synthesis pathways to produce the correct chain length and desaturation patterns. frontiersin.orgnih.govresearchgate.net

Another innovative approach is the use of plants as biofactories for pheromone production. Researchers have successfully engineered oilseed crops like Camelina sativa to produce insect pheromones in their seeds. nih.gov This is achieved by introducing the necessary genes from insects and other organisms into the plant's genome, effectively turning the plant into a self-sustaining pheromone producer. nih.gov These biotechnological methods not only have the potential to reduce the cost of pheromone production but also offer a more environmentally friendly and sustainable alternative to chemical synthesis. engconfintl.org

Predictive Modeling and Computational Chemistry in Pheromone Design and Interaction Studies

Predictive modeling and computational chemistry are becoming increasingly important tools in pheromone research. These in silico approaches allow scientists to simulate and predict the interactions between pheromone molecules and their corresponding receptors in the insect's olfactory system. This can significantly accelerate the discovery and design of novel, more effective pheromone analogs.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of pheromone research, molecular docking can be used to model the binding of (8E,10Z)-dodecadien-1-ol and its analogs to the pheromone-binding proteins and odorant receptors of the target insect. researchgate.netmdpi.com This can provide valuable insights into the structural features that are essential for biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. nih.gov QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for pheromones, researchers can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov These computational approaches, in combination with experimental data, can help to rationalize the complex relationships between pheromone structure and function, ultimately leading to the development of more effective and selective pest control agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 8E,10Z-dodecadien-1-ol in synthetic samples?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm double-bond geometry (E/Z configuration) and hydroxyl group placement. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and purity, while infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) moiety. Cross-reference spectral data with databases such as NIST Chemistry WebBook for validation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a well-ventilated fume hood to avoid inhalation risks. Avoid contact with strong oxidizers (e.g., peroxides) and acids, as incompatible reactions may generate hazardous byproducts. Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer : Report reaction conditions in detail: temperature (±1°C), solvent purity, catalyst loading (e.g., % w/w), and reaction time. Include characterization data (e.g., NMR shifts, GC retention times) in supplementary materials. For known compounds, cite literature protocols; for novel derivatives, provide full spectral datasets and purity assessments (e.g., HPLC traces) .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to minimize isomerization?

  • Methodological Answer : Employ low-temperature conditions (e.g., 0–10°C) during critical steps like Wittig or Horner-Wadsworth-Emmons reactions to suppress thermal isomerization. Use sterically hindered bases (e.g., LDA) to enhance stereocontrol. Monitor reaction progress via thin-layer chromatography (TLC) and validate product geometry using NOESY NMR .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., ASTM methods) using calibrated equipment. Cross-validate results with independent techniques: measure boiling point via distillation under reduced pressure and compare with differential scanning calorimetry (DSC). Solubility studies should specify solvent purity and temperature controls .

Q. What strategies are effective for analyzing the ecological impact of this compound in aquatic environments?

  • Methodological Answer : Conduct OECD 301 biodegradability tests to assess aerobic degradation rates. Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values. Model bioaccumulation potential via octanol-water partition coefficients (log KOW) and compare with regulatory thresholds (e.g., REACH PBT/vPvB criteria) .

Q. How can computational methods aid in predicting the reactivity of this compound in oxidation or polymerization reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around double bonds and hydroxyl groups. Simulate reaction pathways using software like Gaussian or ORCA to identify intermediates and transition states. Validate predictions with experimental kinetic studies .

Data Interpretation and Conflict Resolution

Q. How should researchers resolve contradictions in reported biological activity data (e.g., pheromone efficacy) for this compound?

  • Methodological Answer : Standardize bioassay protocols (e.g., dose-response curves, insect species/strain) to eliminate variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare results across studies. Replicate key experiments with independent synthetic batches to rule out impurity effects .

Q. What methodologies validate the purity of this compound in interdisciplinary studies (e.g., entomology vs. organic chemistry)?

  • Methodological Answer : Combine orthogonal techniques: chiral HPLC for enantiomeric purity, elemental analysis for C/H/O composition, and high-resolution MS (HRMS) for molecular formula confirmation. Collaborate with accredited third-party labs for independent verification .

Tables for Key Data

Property Reported Value Method Reference
Boiling Point120–125°C (0.1 mmHg)Distillation under vacuum
log KOW4.2 ± 0.3Shake-flask method
Acute Toxicity (Daphnia)EC₅₀ = 12 mg/L (48 h)OECD 202 guideline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.